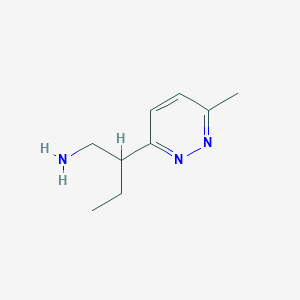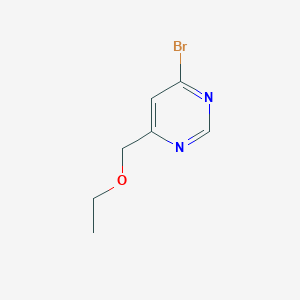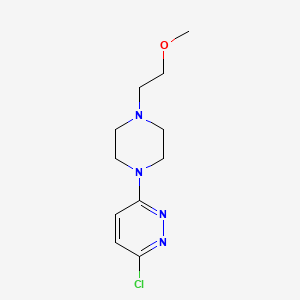
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine
Overview
Description
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is a compound with the molecular formula C11H17ClN4O and a molecular weight of 256.73 g/mol. The piperazine ring in this compound adopts a chair conformation .
Molecular Structure Analysis
In the title compound, the piperazine ring adopts a chair conformation and the dihedral angle between the aromatic rings is 13.91 (7)° . The crystal structure is stabilized by weak intermolecular C—H N hydrogen-bond interactions .Scientific Research Applications
Anti-inotropic Activity
The compound has been reported to possess anti-inotropic activity . Anti-inotropic agents are used to decrease the force of heart’s contractions, which can be beneficial in conditions like hypertrophic cardiomyopathy.
Anti-blood Platelet Aggregation
It has been found to have anti-blood platelet aggregation properties . This means it can prevent blood cells from clumping together, which can help prevent blood clot formation.
Anti-bacterial Activity
The compound has been reported to have anti-bacterial properties . This suggests it could be used in the development of new antibiotics or as a supplement to existing treatments.
Anti-viral Activity
It has been found to have anti-viral activities . This suggests potential use in the treatment of various viral infections.
Cardiovascular Drug Development
The pyridazinone derivative of pyridazine, which includes “3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine”, was initially exploited in search of cardiovascular drugs . This indicates its potential in the development of new treatments for cardiovascular diseases.
Use in Agrochemicals
The compound has also been used in agrochemicals . This suggests it could be used in the development of new pesticides or herbicides.
Broad Spectrum of Pharmacological Activities
In the last few years, the pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . This suggests that “3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine” could have a variety of applications in medicinal chemistry.
Drug Design
A substantial number of pyridazinones, including “3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine”, have been well described in a number of recent articles for their use in drug design . This indicates its potential as a key element in the development of new drugs.
properties
IUPAC Name |
3-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-17-9-8-15-4-6-16(7-5-15)11-3-2-10(12)13-14-11/h2-3H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUDICJIJQCRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



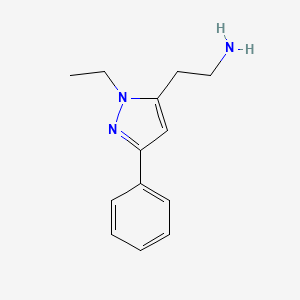
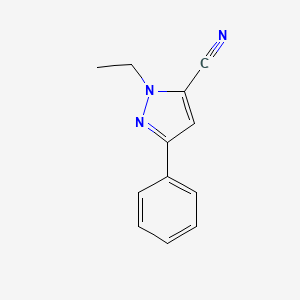
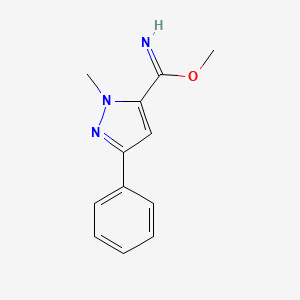
![1-ethyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481743.png)
![6-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481744.png)
![6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481745.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481748.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481750.png)
![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)


